molecular formula C19H17N5O3S B11459712 5,7-dimethyl-N-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

5,7-dimethyl-N-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

Cat. No.: B11459712
M. Wt: 395.4 g/mol
InChI Key: SYLGXVXKTDYAHI-UHFFFAOYSA-N
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Description

5,7-dimethyl-N-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[1,5-a]pyrimidine core with methyl, phenoxyphenyl, and sulfonamide substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-N-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-N-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding oxides.

    Reduction: Reduction reactions can be carried out on the sulfonamide group to form amines.

    Substitution: The phenoxyphenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides at the methyl groups.

    Reduction: Formation of amines from the sulfonamide group.

    Substitution: Formation of substituted derivatives at the phenoxyphenyl group.

Scientific Research Applications

5,7-dimethyl-N-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A), leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dimethyl-N-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is unique due to its combination of substituents, which confer specific chemical and biological properties. The presence of the phenoxyphenyl and sulfonamide groups enhances its potential as a therapeutic agent and its versatility in various chemical reactions.

Properties

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4 g/mol

IUPAC Name

5,7-dimethyl-N-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

InChI

InChI=1S/C19H17N5O3S/c1-13-12-14(2)24-18(20-13)21-19(22-24)28(25,26)23-15-8-10-17(11-9-15)27-16-6-4-3-5-7-16/h3-12,23H,1-2H3

InChI Key

SYLGXVXKTDYAHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)S(=O)(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C

Origin of Product

United States

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